molecular formula C21H24N2O4S2 B2534664 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene CAS No. 325695-56-5

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene

Cat. No.: B2534664
CAS No.: 325695-56-5
M. Wt: 432.55
InChI Key: BXVHPUMUFVKZMZ-UHFFFAOYSA-N
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Description

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two pyrrolidine sulfonyl groups attached to a fluorene core, which imparts distinct chemical and physical properties to the molecule.

Scientific Research Applications

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of fluorene derivatives with pyrrolidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can interact with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene can be compared with other similar compounds, such as:

    2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene: This compound has morpholine sulfonyl groups instead of pyrrolidine sulfonyl groups, which may result in different chemical and biological properties.

    2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene: The presence of piperidine sulfonyl groups can also lead to variations in the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a variety of scientific and industrial applications.

Properties

IUPAC Name

1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVHPUMUFVKZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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